![molecular formula C15H12N6O2S B2526960 N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034597-99-2](/img/structure/B2526960.png)
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
“N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide” is a compound with the molecular formula C15H12N6O2S and a molecular weight of 340.36. It is a derivative of triazolo[4,3-a]pyrazine .
Synthesis Analysis
The synthesis of similar compounds involves various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The synthetic design for 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine involves primarily four routes .Molecular Structure Analysis
The molecular structure of this compound includes a triazolo[4,3-a]pyrazine core, which is a nitrogen-containing heterocycle . Heterocyclic compounds are of prime importance due to their extensive therapeutic uses .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . For instance, the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters leads to the annulation of the triazole ring on thiadiazole .Scientific Research Applications
Anticancer Activity
Compounds with a similar structure have shown potent cytotoxic activities against various cancer cell lines . For instance, compounds exhibited cytotoxic activities with potent IC50 values against MDA-MB-231 cells and MCF-7 cells .
Antimicrobial Activity
The compound’s structure is similar to that of triazolothiadiazine and its derivatives, which have shown diverse pharmacological activities, including antimicrobial activity . Another study also reported the antibacterial activities of newly synthesized triazolo[4,3-a]pyrazine derivatives .
Analgesic and Anti-inflammatory Activity
Triazolothiadiazine and its derivatives, which share a similar structure with the compound, have been reported to possess analgesic and anti-inflammatory activities .
Antioxidant Activity
The compound’s structure is similar to that of triazolothiadiazine and its derivatives, which have shown diverse pharmacological activities, including antioxidant activity .
Antiviral Activity
Triazolothiadiazine and its derivatives, which share a similar structure with the compound, have been reported to possess antiviral activities .
Enzyme Inhibitors
The compound’s structure is similar to that of triazolothiadiazine and its derivatives, which have shown diverse pharmacological activities, including enzyme inhibition. They have been reported to inhibit various enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase activity, and aromatase .
Future Directions
The future directions for research on this compound could include further investigation into its antibacterial activity, as well as exploration of its potential uses in other areas of medicinal chemistry . Further studies could also focus on understanding its mechanism of action and optimizing its synthesis process .
properties
IUPAC Name |
N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O2S/c1-23-14-12-20-19-11(21(12)7-6-16-14)8-17-13(22)15-18-9-4-2-3-5-10(9)24-15/h2-7H,8H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJYFIWKVDCMIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN2C1=NN=C2CNC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide |
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